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Compound of Interest |

Compound Name: 2-Methylphenethylamine HCI
CAS No.: 55755-18-5
Cat. No.: B1429654
- 7

Executive Summary & Chemical Profile

2-Methylphenethylamine Hydrochloride (also known as o-methylphenethylamine HCI) is a
positional isomer of amphetamine. In drug development and forensic analysis, distinguishing
this compound from its controlled isomers (alpha-methylphenethylamine) is critical. This guide
provides the definitive spectral fingerprints (NMR, IR, MS) required to validate the structural
integrity of the ortho-substituted phenethylamine scaffold.

Chemical Identity Table
Parameter Detail
IUPAC Name 2-(2-Methylphenyl)ethan-1-amine hydrochloride
Common Name o-Methylphenethylamine HCI
CAS Registry 1903-98-6 (HCI salt); 5471-28-3 (Free base)

Molecular Formula

Molecular Weight 171.67 g/mol (Salt); 135.21 g/mol (Base)

Primary amine ethyl chain; Methyl group at
Key Structural Feature o )
ortho position on phenyl ring.[2]
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Sample Preparation Protocols

Expertise & Experience Note: The choice of solvent and preparation method drastically alters
the spectral resolution of hydrochloride salts.

A. NMR Sample Preparation[2]

e Solvent Selection: Use DMSO-

(Dimethyl sulfoxide-d6) rather than

or

o Reasoning:

often results in poor solubility for HCI salts and broad line shapes.
causes rapid deuterium exchange with the ammonium protons (
), causing the amine signal to disappear. DMSO-

preserves the

signal (appearing as a broad triplet/singlet at ~8.0 ppm), which is crucial for confirming salt
formation.

o Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. Filter through a glass wool
plug if any turbidity remains.

B. IR Sample Preparation[3]

o Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid
hygroscopic water absorption which masks the N-H region.

e Pre-treatment: Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol to remove
lipophilic residues from previous runs.

C. Mass Spectrometry (GC-MS)
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» Derivatization (Optional but Recommended): While 2-Me-PEA can be analyzed directly,
derivatization with PFPA (Pentafluoropropionic anhydride) improves peak shape and
prevents thermal degradation of the amine in the injector port.

o Direct Injection: Dissolve in Methanol (1 mg/mL). Split ratio 20:1.
Nuclear Magnetic Resonance (NMR) Analysis
The

H NMR spectrum of 2-Me-PEA HCI is characterized by the loss of symmetry in the aromatic
region due to the ortho-substituent and the distinct triplet pattern of the ethyl chain.

Structural Visualization (Numbering Scheme)

CH2
(C8-Benzylic)

CH2
(C9-Amino)

Click to download full resolution via product page

Caption: Carbon numbering scheme for 2-Methylphenethylamine HCI. Note the ortho-methyl
(C7) breaking ring symmetry.

H NMR Data (400 MHz, DMSO- )
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Shift (
Position Multiplicity Integration Assignment
ppm)
Amine 8.15 Broad Singlet 3H (Exchangeable)
, , Ar-H (C3, C4,
Aromatic 7.10-7.25 Multiplet 4H
C5, C6)
Triplet (
Amino-CH2 3.05 2H (C9)
Hz)
Triplet (
Benzylic-CH2 2.90 2H (C8)
Hz)
Methyl 2.32 Singlet 3H C7)

Diagnostic Interpretation:

e The "Ortho" Shift: The methyl singlet at 2.32 ppm is the primary indicator of the methyl
substitution.

o Triplet vs. Multiplet: The presence of two distinct triplets (2.90 and 3.05 ppm) definitively
proves the existence of a

chain.

o Differentiation: In Amphetamine (Alpha-methylphenethylamine), the benzylic proton is a
multiplet (CH), and the methyl is a doublet ~1.2 ppm. If you see a doublet at 1.2 ppm, you
have Amphetamine, not 2-Me-PEA.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ammonium salt characteristics, which often obscure the
C-H stretching region.
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Frequency (
Assignment Functional Group Notes

)

Characteristic of

primary amine salts (
2800 — 3200 Broad, Strong Stretch
). Overlaps C-H

stretches.

Ring breathing

1600, 1500 Medium Aromatic modes.

Scissoring

1480 Medium deformation of the

Bend
ethyl chain.

Ortho-substitution
pattern. (Mono-sub is
~700 & 750; Ortho is

Out-of-plane typically a single
strong band ~735-
770).

745 Strong

Mass Spectrometry (EI-MS)

Mass Spectrometry provides the most robust differentiation between 2-Me-PEA and its isomers
via fragmentation pathways.

Fragmentation Pathway Diagram

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular lon [M+]
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m/z 30 m/z 105
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Caption: Electron Impact (El) fragmentation pathway. The alpha-cleavage yielding m/z 30 is the
dominant mechanism.

Key Fragments (El, 70 eV)
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mlz

Intensity

Fragment Structure  Mechanism

30

100% (Base)

Alpha-Cleavage.
Characteristic of
primary amines with
unsubstituted alpha-

carbons.

105

Methylbenzyl Cation.
Formation of
tropylium-like ion after

loss of amine chain.

135

Molecular ion (often
weak or absent in

amine salts).

77/91

Phenyl/Benzyl

Aromatic degradation

products.

Comparative Analysis: 2-Me-PEA vs. Amphetamine

This section is the Self-Validating component for researchers needing to prove they have not

synthesized or isolated a controlled substance.

Feature

2-Methylphenethylamine
(Ortho)

Amphetamine (Alpha-
Methyl)

MS Base Peak

m/z 30 (

)

m/z 44 (

)

Major MS Fragment

m/z 105 (Methylbenzyl)

m/z 91 (Benzyl)

H NMR Methyl

Singlet (~2.3 ppm)

Doublet (~1.2 ppm)

H NMR Methine

Absent (Only

triplets)

Multiplet (~3.4 ppm)
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Conclusion: The presence of the m/z 30 base peak in MS and the methyl singlet in NMR
definitively identifies the compound as a ring-substituted phenethylamine (2-Me-PEA),
distinguishing it from the side-chain substituted isomer (Amphetamine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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